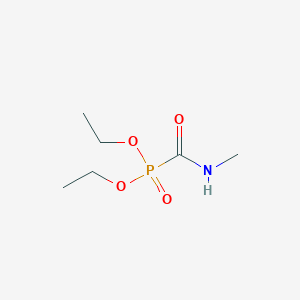
1-diethoxyphosphoryl-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-diethoxyphosphoryl-N-methylformamide is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry. Its molecular structure consists of a diethoxyphosphoryl group attached to an N-methylformamide moiety, making it a versatile reagent in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-diethoxyphosphoryl-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with N-methylformamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
1-diethoxyphosphoryl-N-methylformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphoramidates.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various phosphoramidates, phosphine derivatives, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-diethoxyphosphoryl-N-methylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate compounds.
Biology: This compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-diethoxyphosphoryl-N-methylformamide involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-diethoxyphosphoryl-N-methylformamide include:
N-methylformamide: A simpler formamide derivative used in organic synthesis.
Diethyl phosphite: A related organophosphorus compound used in similar reactions.
Dimethylformamide: Another formamide derivative with widespread use as a solvent in organic synthesis.
Uniqueness
This compound stands out due to its unique combination of a diethoxyphosphoryl group and an N-methylformamide moiety. This structure imparts distinct reactivity and makes it a valuable reagent in various chemical transformations .
Propriétés
Numéro CAS |
59682-40-5 |
|---|---|
Formule moléculaire |
C6H14NO4P |
Poids moléculaire |
195.15 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-N-methylformamide |
InChI |
InChI=1S/C6H14NO4P/c1-4-10-12(9,11-5-2)6(8)7-3/h4-5H2,1-3H3,(H,7,8) |
Clé InChI |
HQZTWFWTJUALHV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=O)NC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)

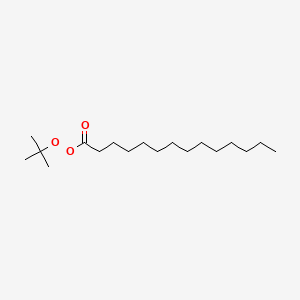
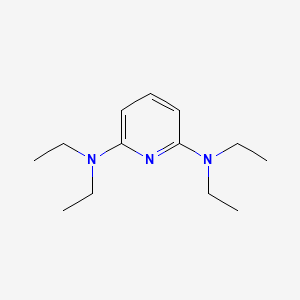
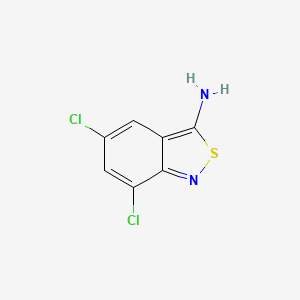
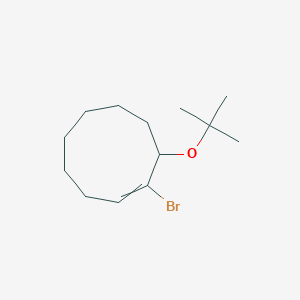
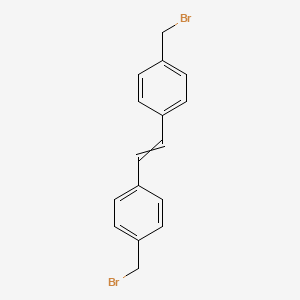

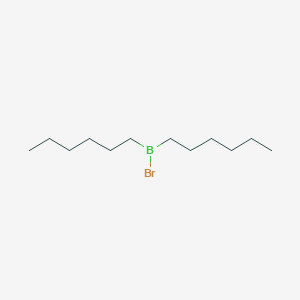
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
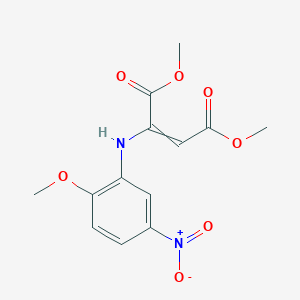
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)


